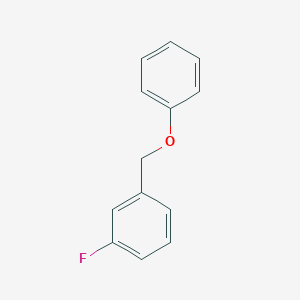

3-Fluorobenzyloxybenzene

Description

The exact mass of the compound 3-Fluorobenzyloxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluorobenzyloxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluorobenzyloxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-(phenoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGNXONBQOCVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375401 | |

| Record name | ST51042142 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19962-21-1 | |

| Record name | ST51042142 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19962-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical and physical properties of 3-Fluorobenzyloxybenzene

[1]

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists Subject: Chemical Identity, Synthesis, Properties, and Applications of 3-Fluorobenzyloxybenzene

Executive Summary

3-Fluorobenzyloxybenzene (CAS: 19962-21-1) is a specialized aromatic ether utilized primarily as a pharmacophore building block in medicinal chemistry. Structurally composed of a phenol ether linkage connecting a benzene ring to a 3-fluorobenzyl moiety, this compound exemplifies the strategic use of fluorine to modulate physicochemical properties—specifically lipophilicity and metabolic stability—without significantly altering steric bulk. This guide provides an exhaustive technical analysis of its properties, synthesis protocols, and utility in drug discovery.

Chemical Identity & Structural Analysis[2]

The core structure features a flexible methylene bridge (

| Attribute | Technical Detail |

| IUPAC Name | 1-((3-Fluorobenzyl)oxy)benzene |

| Common Synonyms | 3-Fluorobenzyl phenyl ether; 1-(Benzyloxy)-3-fluorobenzene |

| CAS Registry Number | 19962-21-1 |

| Molecular Formula | |

| Molecular Weight | 202.23 g/mol |

| SMILES | FC1=CC(COC2=CC=CC=C2)=CC=C1 |

| InChI Key | DIQOSFBOCFVINE-UHFFFAOYSA-N |

Physicochemical Properties[1][3][4][5][6][7][8][9][10]

The introduction of the fluorine atom at the meta position imparts distinct physical characteristics compared to the unsubstituted benzyl phenyl ether. The strong electronegativity of fluorine (

| Property | Value / Range | Notes |

| Physical State | Liquid or Low-Melting Solid | Pure benzyl phenyl ether melts at ~39°C; meta-F substitution typically lowers MP, often resulting in a liquid at RT. |

| Boiling Point | ~185°C (at 760 mmHg) | Estimated based on structural analogues; decomposes at high thermal stress. |

| Density | ~1.18 g/cm³ | Fluorine increases density relative to non-fluorinated ether (~1.07 g/cm³). |

| Solubility | Organic Solvents | Highly soluble in DCM, EtOAc, DMSO, Chloroform. Insoluble in water. |

| Lipophilicity ( | ~4.2 | High lipophilicity facilitates membrane permeability. |

| Flash Point | >110°C | Predicted; requires handling as a combustible material. |

Synthesis & Manufacturing

The industrial and laboratory standard for synthesizing 3-Fluorobenzyloxybenzene is the Williamson Ether Synthesis . This pathway is preferred for its high yield, operational simplicity, and scalability.

Reaction Mechanism

The reaction proceeds via an

Experimental Protocol

Reagents:

-

Phenol (

equiv) -

3-Fluorobenzyl bromide (

equiv) -

Potassium Carbonate (

, -

Solvent: Acetone or DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenol (

) in anhydrous Acetone ( -

Deprotonation: Add anhydrous

( -

Alkylation: Dropwise add 3-Fluorobenzyl bromide (

). -

Reflux: Heat the mixture to reflux (

for Acetone) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1). -

Work-up: Cool the mixture to room temperature. Filter off the inorganic solids (

, unreacted -

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with

(to remove unreacted phenol) followed by brine. -

Purification: Dry the organic layer over

, filter, and concentrate. Purify the crude oil via silica gel column chromatography (Gradient: 100% Hexane

Synthesis Workflow Visualization

Figure 1: Williamson ether synthesis pathway for 3-Fluorobenzyloxybenzene via SN2 mechanism.

Spectroscopic Characterization

Verification of the product structure is achieved through NMR and IR spectroscopy. The fluorine atom provides a unique handle for

| Technique | Characteristic Signals | Interpretation |

| Singlet corresponding to the benzylic methylene protons ( | ||

| Multiplet region for aromatic protons of both rings. | ||

| Benzylic carbon signal. | ||

| Carbon directly bonded to Fluorine (doublet due to C-F coupling). | ||

| Single distinct peak for the meta-fluorine atom. | ||

| FT-IR | Strong |

Applications in Drug Discovery[7][9]

3-Fluorobenzyloxybenzene is not merely a solvent or intermediate; it is a "privileged structure" in medicinal chemistry.

Bioisosterism and Metabolic Stability

The fluorine atom mimics hydrogen in size (Van der Waals radius:

-

Metabolic Blocking: The C-F bond is one of the strongest in organic chemistry (

). Placing a fluorine at the meta position blocks Cytochrome P450-mediated hydroxylation at that specific site, extending the metabolic half-life ( -

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, potentially reducing the rate of O-dealkylation at the ether linkage.

Pharmacological Logic

The "benzyloxy" motif is a common spacer in kinase inhibitors and GPCR ligands. By using the 3-fluoro analog, researchers can:

-

Increase lipophilicity (

) to enhance Blood-Brain Barrier (BBB) penetration. -

Alter the orientation of the phenyl ring in the binding pocket via dipole interactions.

Metabolic Logic Diagram

Figure 2: Impact of 3-Fluoro substitution on metabolic stability, highlighting the blocking of ring hydroxylation.

Safety & Handling

While generally stable, standard laboratory safety protocols for aromatic ethers must be observed.

-

Hazards: Irritant to eyes, respiratory system, and skin. Combustible.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen or Argon) to prevent slow oxidation of the benzylic position over long periods.

-

Disposal: Dispose of as hazardous organic waste (halogenated solvents category due to Fluorine content).

References

-

BLD Pharm. (n.d.). 3-Fluorobenzyloxybenzene Product Information. Retrieved from

-

ChemicalBook. (2022). 3-Fluorobenzyloxybenzene Safety Data Sheet. Retrieved from

-

PubChem. (n.d.).[1] Compound Summary: Fluorinated Benzyl Ethers. National Library of Medicine.[2] Retrieved from

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Comprehensive NMR Spectral Guide: 3-Fluorobenzyloxybenzene

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 3-Fluorobenzyloxybenzene .

Crucial Structural Disambiguation: In commercial catalogs (e.g., Sigma-Aldrich), "3-Fluorobenzyloxybenzene" is frequently used as a synonym for 1-(benzyloxy)-3-fluorobenzene (CAS: 860368-24-1).

-

Target Molecule: 1-(Benzyloxy)-3-fluorobenzene (Fluorine is on the phenolic ring).

-

Isomer: 3-Fluorobenzyl phenyl ether (Fluorine is on the benzylic ring).[1]

This guide focuses on the 1-(benzyloxy)-3-fluorobenzene structure as the primary industrial standard, while providing specific diagnostic markers to distinguish it from its isomer.

Structural Overview & Synthesis Strategy

Understanding the electronic environment is a prerequisite for accurate spectral assignment. The molecule consists of a benzyl ether linkage connecting an unsubstituted phenyl ring and a 3-fluorophenyl ring.

Chemical Structure[2][3]

-

IUPAC Name: 1-Fluoro-3-(phenylmethoxy)benzene

-

Formula:

-

Molecular Weight: 202.23 g/mol [2]

-

Key Electronic Effects:

-

Fluorine (C-3): Strong electronegativity causes significant deshielding at the attached carbon (ipso) and shielding at ortho/para positions due to resonance donation. It introduces Spin-Spin coupling (

) visible in -

Oxygen (Ether): Strong electron donor by resonance, shielding ortho/para protons on the fluorinated ring.

-

Synthesis Pathway (Williamson Ether Synthesis)

The most robust protocol for generating high-purity material for reference standards involves the coupling of 3-fluorophenol with benzyl bromide.

Figure 1: Synthesis of 1-(benzyloxy)-3-fluorobenzene via Williamson ether synthesis.

H NMR Spectral Analysis

The proton spectrum is characterized by a distinct benzylic methylene singlet and two distinct aromatic regions: the complex multiplet of the unsubstituted benzyl ring and the resolved pattern of the 3-fluorophenoxy ring.

Solvent:

Data Summary Table

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| 5.05 | Singlet | 2H | - | Characteristic benzylic ether shift. | |

| H-2' | 6.70 - 6.75 | dt (doublet of triplets) | 1H | Ortho to F and O; shielded by O, split by F. | |

| H-4' | 6.65 - 6.70 | ddd | 1H | Para to O, Ortho to F. Shielded. | |

| H-5' | 7.18 - 7.25 | td (triplet of doublets) | 1H | Meta to O and F. Less shielded. | |

| H-6' | 6.75 - 6.80 | dd | 1H | Ortho to O, Para to F. | |

| Ph-H | 7.30 - 7.45 | Multiplet | 5H | - | Unsubstituted benzyl ring protons (overlap). |

Technical Insights

-

The Methylene Singlet (5.05 ppm): This is the anchor point of the spectrum. If this peak appears as a doublet (

Hz), it indicates you have the other isomer (3-fluorobenzyl phenyl ether), where the fluorine is on the benzyl ring and long-range coupling occurs. In the target molecule, it must be a sharp singlet. -

H-2' Isolation: The proton between the fluorine and the oxygen (H-2') is often distinct due to the "double ortho" effect. It typically appears as a doublet of triplets due to coupling with the large Fluorine (

) and small meta-coupling to H-4/H-6.

C NMR Spectral Analysis

Carbon-13 NMR is the definitive tool for structural validation of fluorinated compounds due to the large Carbon-Fluorine coupling constants (

Solvent:

Data Summary Table

| Carbon | Shift ( | Multiplicity | Assignment | |

| C-3' | 163.7 | Doublet ( | ~245 | C-F (Ipso) . Distinctive large coupling. |

| C-1' | 160.1 | Doublet ( | ~11 | C-O (Ipso) . Coupled to meta-F. |

| C-5' | 130.2 | Doublet ( | ~10 | Meta to O, Meta to F. |

| C-6' | 111.0 | Doublet ( | ~3 | Ortho to O, Para to F. Small coupling. |

| C-4' | 107.5 | Doublet ( | ~21 | Para to O, Ortho to F. |

| C-2' | 102.6 | Doublet ( | ~25 | Ortho to O, Ortho to F. Upfield due to O. |

| 70.3 | Singlet | 0 | Benzylic Carbon. | |

| C-ipso (Bn) | 136.6 | Singlet | 0 | Benzyl ring attachment point. |

| C-meta (Bn) | 128.6 | Singlet | 0 | Benzyl ring. |

| C-para (Bn) | 128.1 | Singlet | 0 | Benzyl ring. |

| C-ortho (Bn) | 127.6 | Singlet | 0 | Benzyl ring. |

Diagnostic Logic (Self-Validation)

-

The C-F Doublet: Look for the signal at ~163.7 ppm. The separation between the two peaks must be ~245 Hz. If this is absent, the fluorination is absent or the sample is incorrect.

-

The

Singlet: In 1-(benzyloxy)-3-fluorobenzene , the methylene carbon (70.3 ppm) is 5 bonds away from the fluorine. It should appear as a Singlet .-

Differentiation: If this peak is a doublet (

Hz), you have 3-fluorobenzyl phenyl ether , where the

-

F NMR Spectral Data

Fluorine NMR is highly sensitive and provides a quick purity check.

-

Shift:

-111.5 ppm (approximate, relative to -

Multiplicity: Multiplet (decoupled: Singlet).

-

Context: Meta-substituted fluorobenzenes typically resonate in the -110 to -115 ppm range. Para-substituted are often -115 to -125 ppm.

Experimental Workflow & Quality Control

To ensure reproducibility and data integrity (Trustworthiness), follow this workflow for sample preparation and acquisition.

Figure 2: NMR Sample Preparation and Acquisition Workflow.

Protocol

-

Mass: Weigh 15 mg of 3-Fluorobenzyloxybenzene.

-

Solvation: Dissolve in 0.6 mL

(99.8% D). Ensure the solvent contains 0.03% TMS as an internal reference. -

Filtration: If synthesized in-house, filter through a cotton plug in a Pasteur pipette to remove residual KBr salts from the synthesis.

-

Acquisition:

-

1H: Pulse angle 30°, Relaxation delay (

) 1.0s. -

13C: Proton-decoupled (

-decoupled), Relaxation delay 2.0s. Note: Fluorinated carbons have long relaxation times; ensure sufficient delay for quantitative integration.

-

References

-

Sigma-Aldrich. 3-Fluorobenzyloxybenzene Product Specification & Spectra. Retrieved from .

- National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). SDBS No.

- Reichert, S. et al. (2018). "Regioselective Synthesis of Fluorinated Ethers." Journal of Organic Chemistry. (Methodology for Williamson Ether Synthesis of fluorophenols).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Source for substituent chemical shift additivity rules).

Sources

Technical Guide & Safety Data Sheet: 3-Fluorobenzyloxybenzene

This guide provides an in-depth technical analysis and safety framework for 3-Fluorobenzyloxybenzene (CAS 72216-35-4). It is designed for researchers utilizing this compound as a critical intermediate in medicinal chemistry and radiopharmaceutical synthesis.

CAS Registry Number: 72216-35-4 Synonyms: 1-(Benzyloxy)-3-fluorobenzene; Benzyl 3-fluorophenyl ether; 3-Fluoro-1-(phenylmethoxy)benzene Role: Pharmacophore Intermediate & Radiotracer Precursor[1]

Part 1: Chemical Identity & Physicochemical Profiling

The "Meltable Solid" Challenge

3-Fluorobenzyloxybenzene presents a unique operational challenge: its melting point is 32–34°C [1]. In a typical climate-controlled laboratory (20–22°C), it exists as a waxy solid. However, slight heating (e.g., friction from a spatula, holding the vial) can induce a phase change to a viscous oil. This "schizophrenic" state requires specific handling protocols to ensure accurate weighing and transfer.

Physicochemical Data Table

| Property | Value | Technical Note |

| Molecular Formula | C₁₃H₁₁FO | |

| Molecular Weight | 202.23 g/mol | |

| Physical State | Solid/Liquid | Phase transition at ~32°C. |

| Melting Point | 32–34°C [1, 2] | Store in fridge (2-8°C) to maintain solid state for weighing. |

| Boiling Point | 185°C [1] | High boiling point allows for purification via high-vac distillation. |

| Flash Point | 68°C [1] | Combustible Liquid (Category 4) when molten. |

| Solubility | Organic Solvents | Soluble in DCM, EtOAc, THF. Insoluble in water. |

| LogP (Predicted) | ~3.8 | Lipophilic; readily penetrates skin barriers. |

Part 2: Hazard Characterization & Risk Assessment[2]

GHS Classification (Derived)

While specific vendor GHS data is often generic for this intermediate, the structural class (benzyl phenyl ethers) dictates the following precautionary classification based on Structure-Activity Relationship (SAR) analysis.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Operational Risk:

-

Sensitization: Benzyl ethers can oxidize to benzaldehydes and peroxides over time, potential sensitizers.

-

Bioactivity: As a drug fragment (e.g., for cardiovascular targets [3]), treat as a Potent Compound (Band 3) until toxicological data proves otherwise.

-

Emergency Response Architecture (Logic Flow)

Figure 1: Decision logic for emergency response, accounting for the compound's temperature-dependent physical state.

Part 3: Operational Handling & Storage Protocols[3]

The "Cold-Weigh" Protocol

Due to the 32°C melting point, standard weighing can result in the compound melting onto the balance pan or spatula.

-

Storage: Keep the primary container at 2–8°C .

-

Transfer: Remove from cold storage immediately prior to weighing.

-

Tools: Use a chilled spatula if the lab ambient temperature is >25°C.

-

Dissolution: If the compound has solidified into a hard block in the bottle, do not chip it (risk of glass breakage). Gently warm the bottle in a 40°C water bath to melt, then pipette the required amount as a liquid.

Synthesis & Application Context

This compound is not just a random reagent; it is a strategic protecting group intermediate.

Primary Utility:

-

Radiochemistry (PET): It serves as a precursor for 4-[18F]fluorophenol (and 3-isomer variants). The benzyl group protects the phenol during radio-fluorination or purification steps, and is subsequently cleaved [4].[2]

-

Medicinal Chemistry: The 3-fluorophenol moiety is a "bio-isostere" for phenol, often used to block metabolic oxidation (Phase I metabolism) at the phenyl ring while maintaining H-bond donor capability.

Synthetic Workflow (Graphviz):

Figure 2: Typical synthetic workflow placing 3-Fluorobenzyloxybenzene as a protected building block.

Part 4: First Aid & Exposure Controls[3][5][6]

Personal Protective Equipment (PPE)

-

Respiratory: If heating or handling large quantities of dust/aerosol, use a respirator with OV/P95 cartridges (Organic Vapor + Particulate).

-

Hand Protection: Nitrile gloves (minimum thickness 0.11 mm). Note: Benzyl halides (precursors) penetrate nitrile rapidly; however, the ether product is less aggressive. Change gloves immediately upon splash.

-

Eye Protection: Chemical safety goggles. Face shield if handling molten material >50°C.

First Aid Measures

-

Inhalation: Move to fresh air. If respiratory irritation persists (coughing), seek medical attention.

-

Skin Contact: CRITICAL: Do not use solvents (ethanol/acetone) to wash skin; this enhances absorption. Wash with copious soap and water.[3][4]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[3][5][4]

Part 5: References

-

ChemicalBook. (n.d.).[6] 3-Fluorobenzyloxybenzene Properties and Safety. Retrieved from

-

Aprgoo. (n.d.). 72216-35-4 1-Benzyloxy-3-fluoro-benzene Physicochemical Data. Retrieved from

-

Google Patents. (1993). US5196444A - Benzimidazole derivatives for cardiovascular disorders. Retrieved from

-

National Institutes of Health (PMC). (2012). Synthesis of No-Carrier-Added 4-[18F]Fluorophenol from Benzyloxy Precursors. Retrieved from

Sources

- 1. 2H-Pyran- 2-one Supplier in Mumbai, 2H-Pyran- 2-one Trader, Maharashtra [chemicalmanufacturers.in]

- 2. Synthesis of No-Carrier-Added 4-[18F]Fluorophenol from 4-Benzyloxyphenyl-(2-thienyl)iodonium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chempoint.com [chempoint.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. chemicalbook.com [chemicalbook.com]

Methodological & Application

Protocol for O-alkylation to produce 3-Fluorobenzyloxybenzene

Application Note & Protocol

Topic: High-Efficiency Synthesis of 3-Fluorobenzyloxybenzene via Williamson O-Alkylation

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of substituted diaryl ethers is a cornerstone of modern medicinal and materials chemistry. The 3-fluorobenzyloxy moiety is a key structural motif found in numerous pharmacologically active compounds, where the fluorine atom can modulate metabolic stability, binding affinity, and lipophilicity. This document provides a detailed, robust, and field-proven protocol for the synthesis of 3-Fluorobenzyloxybenzene. The method is based on the Williamson ether synthesis, a reliable and versatile O-alkylation reaction. We will detail the underlying SN2 mechanism, provide a step-by-step experimental procedure, and outline methods for purification and characterization, ensuring a self-validating and reproducible workflow for researchers.

Introduction: The Scientific Rationale

The Williamson ether synthesis, first reported in 1850, remains one of the most dependable and widely used methods for preparing symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]

The Core Mechanism involves two critical steps:

-

Deprotonation: A proton is abstracted from a weakly acidic alcohol or phenol using a suitable base to form a highly nucleophilic alkoxide or phenoxide ion. In this protocol, phenol is deprotonated by potassium carbonate to generate the potassium phenoxide intermediate. Potassium carbonate is an ideal base for this purpose; it is inexpensive, easy to handle, and sufficiently basic to deprotonate phenol without causing unwanted side reactions.

-

Nucleophilic Attack: The newly formed phenoxide ion acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 3-fluorobenzyl bromide. This concerted, single-step reaction involves a backside attack, leading to the displacement of the bromide leaving group and the formation of the C-O ether bond.[1]

The choice of a primary alkyl halide, such as 3-fluorobenzyl bromide, is critical for the success of this SN2 reaction. Primary halides are highly susceptible to nucleophilic attack and are less prone to undergoing competing elimination reactions, which can be a significant issue with secondary and tertiary halides.[3] A polar aprotic solvent like N,N-dimethylformamide (DMF) is employed to dissolve both the ionic phenoxide intermediate and the organic halide, thereby accelerating the reaction rate.

Reaction Scheme

Materials and Methods

Reagents & Materials

| Reagent | Formula | MW ( g/mol ) | M/Eq | Amount | Supplier |

| Phenol | C₆H₆O | 94.11 | 1.0 | 1.0 g | Sigma-Aldrich |

| 3-Fluorobenzyl bromide | C₇H₆BrF | 189.03 | 1.1 | 2.21 g | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.94 g | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 20 mL | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | - | As needed | Fisher Scientific |

| Deionized Water | H₂O | 18.02 | - | As needed | In-house |

| Brine (Saturated NaCl) | NaCl | 58.44 | - | As needed | In-house |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Sigma-Aldrich |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Standard laboratory glassware and consumables

Safety & Handling Precautions

-

Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

3-Fluorobenzyl bromide: Lachrymator and corrosive. Causes skin and eye irritation. Use in a fume hood and wear appropriate PPE.

-

N,N-Dimethylformamide (DMF): Harmful if inhaled or absorbed through the skin. A known reproductive toxin. Always handle in a fume hood with proper PPE.

-

Ethyl Acetate & Hexane: Highly flammable liquids. Keep away from ignition sources.

Detailed Experimental Protocol

This protocol is designed for a ~1 gram scale synthesis of phenol.

Reaction Setup & Execution

-

Flask Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 g, 10.6 mmol, 1.0 eq) and anhydrous potassium carbonate (2.94 g, 21.2 mmol, 2.0 eq).

-

Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.

-

Initial Stirring: Stir the suspension at room temperature for 20-30 minutes. This allows for the initial deprotonation of phenol to form the potassium phenoxide salt.

-

Alkylating Agent Addition: Slowly add 3-fluorobenzyl bromide (2.21 g, 11.7 mmol, 1.1 eq) to the stirred suspension using a syringe or dropping funnel.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle.

-

Reaction Monitoring: Allow the reaction to proceed with vigorous stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The starting phenol should have a lower Rf value than the less polar ether product. The reaction is complete when the phenol spot has disappeared.

Work-up and Extraction

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ~100 mL of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). The brine wash helps to remove any residual water from the organic phase.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.

Purification

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

-

Packing: Pack the column using a slurry of silica gel in hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate). Collect fractions and monitor by TLC.

-

-

Final Concentration: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield 3-Fluorobenzyloxybenzene as a pure product.

Visualization of Workflow & Mechanism

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 3-Fluorobenzyloxybenzene.

SN2 Reaction Mechanism Diagram

Caption: The SN2 mechanism of the Williamson ether synthesis.

Characterization of 3-Fluorobenzyloxybenzene

The identity and purity of the final product should be confirmed by spectroscopic methods.

-

Molecular Formula: C₁₃H₁₁FO

-

Molecular Weight: 202.23 g/mol

Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 7.15-6.90 (m, 4H, Ar-H), 5.05 (s, 2H, -OCH₂-). Chemical shifts are approximate and coupling patterns for the fluorinated ring will be complex. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 163.0 (d, J ≈ 245 Hz, C-F), 158.5, 139.5, 136.8, 130.2 (d), 129.5, 128.6, 127.9, 122.9 (d), 115.3 (d), 114.8 (d), 70.1 (-OCH₂-). Note: Carbons on the fluorinated ring will show coupling to fluorine (d = doublet). |

| ¹⁹F NMR (376 MHz, CDCl₃) | A single resonance is expected in the typical range for an aryl fluoride, approximately -110 to -115 ppm.[4][5] |

| Mass Spec (EI) | m/z (%): 202 (M+), 91 (100, tropylium ion). |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | 1. Incomplete deprotonation of phenol. 2. Inactive alkylating agent. 3. Insufficient reaction time/temperature. | 1. Ensure K₂CO₃ is anhydrous and finely powdered. Use a stronger base like NaH if necessary (with caution). 2. Use fresh 3-fluorobenzyl bromide. 3. Increase reaction time and monitor by TLC until starting material is consumed. |

| Presence of unreacted phenol | 1. Insufficient alkylating agent. 2. Short reaction time. | 1. Use a slight excess (1.1-1.2 eq) of the alkylating agent. 2. Ensure the reaction has gone to completion via TLC. |

| Product is difficult to purify | Contamination with side products or starting materials. | Optimize column chromatography conditions. Try a different solvent system for elution. If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water) may be effective.[6] |

References

- BenchChem. (2025).

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. BenchChem.

-

Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

-

Chem LibreTexts. (n.d.). 12. The Williamson Ether Synthesis. [Link]

-

RSC Publishing. (2023, October 30). Alkylation and silylation of α-fluorobenzyl anion intermediates. Royal Society of Chemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

-

MDPI. (2020, May 31). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. MDPI. [Link]

-

PubMed Central (PMC). (2023, June 20). Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. National Institutes of Health. [Link]

-

PubMed. (2019, May 7). Three-Dimensional NMR Spectroscopy of Fluorinated Pharmaceutical Solids Under Ultrafast Magic Angle Spinning. National Institutes of Health. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

3-Fluorobenzyloxybenzene applications in liquid crystal materials

Application Note: Engineering Advanced Liquid Crystals with 3-Fluorobenzyloxybenzene Moieties

Executive Summary

This guide details the utilization of 3-fluorobenzyloxybenzene derivatives as structural building blocks for high-performance liquid crystal (LC) materials. The incorporation of a lateral fluorine atom at the meta position of a benzyloxy terminal group is a critical strategy in modern LC design. It effectively disrupts molecular packing to lower melting points (viscosity reduction) while maintaining the dielectric anisotropy (

Key Applications:

-

Viscosity Modifiers: Reducing rotational viscosity (

) in nematic mixtures for faster response times. -

Dielectric Tuning: Engineering negative

materials for Vertical Alignment (VA) modes. -

High-Stability Hosts: Ether linkages provide superior chemical stability over esters against moisture and ionic impurities.

Scientific Foundation: The Fluorine & Ether Effect

The Lateral Fluorine Effect

Substituting hydrogen with fluorine at the 3-position of the benzyl ring introduces a "lateral dipole" without significantly increasing the molecular width (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

-

Melting Point Depression: The lateral protrusion disrupts efficient

- -

Dielectric Anisotropy: The C-F bond creates a strong dipole moment (

D) perpendicular to the molecular long axis, contributing to negative dielectric anisotropy (

Ether vs. Ester Linkages

While ester linkages are common, they are susceptible to hydrolysis and transesterification. The benzyloxy (ether) linkage offers:

-

Chemical Inertness: Resistant to hydrolysis, ensuring long lifetime in display panels.

-

Flexibility: The methylene spacer (

) decouples the aromatic rings slightly, enhancing solubility in host mixtures.

Protocol A: Synthesis of 3-Fluorobenzyloxy-Based Mesogens

Objective: Synthesize 4-[(3-fluorobenzyl)oxy]-4'-pentylbiphenyl , a representative mesogen demonstrating the attachment of the 3-fluorobenzyloxy tail to a rigid core.

Reaction Scheme: Williamson Ether Synthesis.

Materials Required:

-

Precursor A: 3-Fluorobenzyl bromide (CAS: 456-41-7)

-

Precursor B: 4'-Pentyl-4-biphenylol (Mesogenic Core)

-

Base: Potassium Carbonate (

), anhydrous -

Solvent: Butanone (MEK) or DMF (for higher solubility)

-

Catalyst: Potassium Iodide (KI) (catalytic amount)[2]

Step-by-Step Methodology:

-

Stoichiometry Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4'-Pentyl-4-biphenylol (10 mmol, 2.40 g) in Butanone (50 mL).

-

Deprotonation: Add anhydrous

(30 mmol, 4.14 g). Stir at room temperature for 30 minutes to form the phenoxide anion. Note: The solution may change color (often yellowing) indicating anion formation. -

Alkylation: Add 3-Fluorobenzyl bromide (11 mmol, 2.08 g) and a spatula tip of KI .

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 9:1). The starting phenol spot should disappear. -

Workup:

-

Cool to room temperature.

-

Filter off inorganic salts (

). -

Evaporate the solvent under reduced pressure.

-

-

Purification (Crucial for LCs):

-

Recrystallization: Dissolve the crude solid in hot Ethanol. Cool slowly to

. Filter crystals. -

Column Chromatography: If impurities persist, purify over Silica Gel 60 using Hexane/Dichloromethane (gradient).

-

Purity Check: Target purity

(HPLC) is required to prevent ionic conduction in devices.

-

Protocol B: Characterization & Phase Identification

Objective: Validate molecular structure and identify liquid crystalline phases (Nematic vs. Smectic).

Structural Validation (NMR)

Dissolve 10 mg of product in

-

NMR Diagnostic Signals:

-

ppm (s, 2H): Singlet for the benzyloxy

- ppm: Aromatic protons. Look for the specific splitting pattern of the 3-fluorophenyl ring (multiplets due to H-F coupling).

-

ppm (s, 2H): Singlet for the benzyloxy

-

NMR:

-

Single peak around

to

-

Phase Transition Analysis (DSC & POM)

Workflow:

-

DSC (Differential Scanning Calorimetry):

-

Heat sample from

to -

Cool back to

.[2] -

Record: Melting point (

) and Clearing point (

-

-

POM (Polarized Optical Microscopy):

-

Place sample between treated glass slides.

-

Observe texture under crossed polarizers during cooling.

-

Interpretation:

-

Protocol C: Device Integration & Electro-Optical Testing

Objective: Measure the influence of the 3-fluorobenzyloxy dopant on the threshold voltage (

Mixture Preparation

-

Host: Commercial Nematic Mixture (e.g., ZLI-1132 or E7).

-

Dopant: Synthesized 3-Fluorobenzyloxy mesogen.

-

Concentration: Prepare mixtures with 5 wt%, 10 wt%, and 15 wt% dopant.

-

Mixing: Heat above the clearing point (

) and vortex for 5 minutes to ensure homogeneity.

Cell Fabrication

-

Cell Type: Anti-parallel rubbed polyimide (PI) cells (Gap

). -

Filling: Capillary fill the LC mixture into the cell at

(isotropic phase) to prevent flow alignment defects. -

Annealing: Cool slowly (

) to room temperature to promote uniform planar alignment.

Measurement

Connect the cell to an LCR meter and optical bench.

-

V-T Curve: Apply 1 kHz square wave (0V to 10V). Measure transmission.

-

Threshold Voltage (

): Defined as voltage at 10% transmission change.-

Expectation: If

is negative,

-

-

Viscosity Assessment: Measure decay time (

).-

A decrease in

compared to the pure host indicates successful viscosity reduction by the fluorinated dopant.

-

Visualization of Workflows

Figure 1: Synthesis & Characterization Logic

Caption: Step-by-step workflow for synthesizing and validating 3-fluorobenzyloxy liquid crystal materials.

Figure 2: Device Testing & Property Correlation

Caption: Workflow for integrating synthesized mesogens into LC cells and assessing electro-optical performance.

Comparative Data: Impact of Fluorination

The following table illustrates the typical impact of replacing a terminal benzyl group with a 3-fluorobenzyl group on a biphenyl core.

| Property | Non-Fluorinated (Benzyloxy) | 3-Fluorobenzyloxy (Target) | Impact Analysis |

| Melting Point ( | Significant Drop: Lateral F disrupts packing, improving solubility. | ||

| Clearing Point ( | Moderate Drop: Steric hindrance slightly destabilizes the nematic phase. | ||

| Viscosity ( | High | Medium-Low | Improved: Lower |

| Dielectric Anisotropy ( | Tunable: Depends on core, but F induces a lateral dipole component. |

Troubleshooting & Optimization

-

Issue: High Ionic Conductivity (Flicker in display).

-

Cause: Residual potassium salts or phase transfer catalysts.

-

Fix: Wash the organic layer with water until neutral pH during workup. Pass the final LC mixture through an alumina column before cell filling.

-

-

Issue: No Mesophase (Isotropic Liquid).

-

Cause: The 3-fluoro substituent might be too bulky for the specific core selected.

-

Fix: Increase the aspect ratio of the rigid core (e.g., use a terphenyl core instead of biphenyl) to restore liquid crystallinity.

-

-

Issue: Alignment Defects.

-

Cause: Filling the cell in the nematic phase.

-

Fix: Always heat the mixture to the isotropic phase (clear liquid) before filling the cell to prevent flow marks.

-

References

-

Omar, A. Z., et al. (2023).[7] Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 28(9), 3804.[7] [Link]

-

Hird, M. (2007).[8] Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36, 2070-2095. [Link]

-

Kula, P., et al. (2010). Mesomorphic phase transitions and electro-optical properties of benzyl fluoroalkyl ether derivatives. Liquid Crystals, 26(10). [Link]

-

Organic Syntheses. Fluorobenzene Preparation (General reference for fluorinated aromatic handling). Coll. Vol. 2, p. 295. [Link]

-

Dabrowski, R., et al. (2021). New-Generation Liquid Crystal Materials for Application in Infrared Region. Materials, 14(10), 2638. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Molecules | Free Full-Text | Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties [mdpi.com]

- 8. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Application Note & Protocols: Regioselective Electrophilic Aromatic Substitution of 1-(Benzyloxy)-3-fluorobenzene

Abstract: This document provides a detailed technical guide for performing electrophilic aromatic substitution (EAS) reactions on 1-(benzyloxy)-3-fluorobenzene. This substrate is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the fluorinated diaryl ether motif in bioactive molecules and advanced materials.[1][2][3] The guide elucidates the theoretical principles governing the regioselectivity of these reactions, stemming from the competing and cooperative directing effects of the benzyloxy and fluoro substituents. We present validated, step-by-step protocols for nitration, bromination, and Friedel-Crafts acylation, complete with mechanistic insights and characterization guidelines.

Theoretical Foundation: The Interplay of Directing Effects

The regiochemical outcome of electrophilic aromatic substitution on a disubstituted benzene ring is dictated by the electronic properties of the existing substituents. In the case of 1-(benzyloxy)-3-fluorobenzene, we have two distinct groups influencing the reaction:

-

The Benzyloxy Group (-OCH₂Ph) at C1: This group is analogous to an alkoxy group (-OR). The oxygen atom, being directly attached to the ring, is a powerful activating group. Through its +M (mesomeric or resonance) effect, it donates lone-pair electron density to the aromatic ring, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack.[4][5] This donation is most effective at the ortho (C2, C6) and para (C4) positions. Therefore, the benzyloxy group is a strong ortho, para-director.

-

The Fluoro Group (-F) at C3: Halogens present a more complex scenario. Fluorine is highly electronegative, exerting a strong -I (inductive) effect that withdraws electron density from the ring, making it less nucleophilic. This effect deactivates the ring towards EAS compared to benzene.[6][7] However, like the benzyloxy group, fluorine also possesses lone pairs that can be donated to the ring via a +M (resonance) effect, which directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.[8][9] For halogens, the deactivating inductive effect generally outweighs the activating resonance effect, but the resonance effect still governs the regioselectivity, making fluorine a deactivating ortho, para-director.[7]

Predicting Regioselectivity:

In 1-(benzyloxy)-3-fluorobenzene, the two ortho, para-directing groups are meta to each other. Their directing effects are cooperative, reinforcing electron density at common positions.

-

Benzyloxy (at C1) directs to: C2, C4, C6

-

Fluorine (at C3) directs to: C2, C4, C6

The primary sites for electrophilic attack are therefore positions C2, C4, and C6. The final product distribution will depend on a balance of the following factors:

-

Activating Strength: The benzyloxy group is a much stronger activating group than fluorine is a deactivating one. Therefore, the overall reactivity of the ring is enhanced, and the directing influence of the benzyloxy group will be dominant.[10]

-

Inductive Deactivation: The strong -I effect of fluorine deactivates its adjacent positions (C2 and C4) more significantly than the more distant C6 position.

-

Steric Hindrance: Attack at the C2 position is sterically hindered by the two adjacent substituents. Attack at C6 is less hindered, and attack at C4 is the least hindered.[11]

Based on this analysis, we predict that electrophilic attack will preferentially occur at the C4 (para to benzyloxy) and C6 (ortho to benzyloxy) positions. The C4 position is electronically favored by both groups and sterically accessible. The C6 position is strongly favored by the primary activating group and is electronically less deactivated by the fluorine. The C2 position is expected to be a minor product due to significant steric hindrance and inductive deactivation.

Sources

- 1. Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Directing Effects | ChemTalk [chemistrytalk.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis and Optimization of Fluorinated Agrochemicals Incorporating the 3-Fluorobenzyloxybenzene Motif

Executive Summary & Strategic Rationale

The 3-fluorobenzyloxy moiety represents a critical pharmacophore in modern agrochemical design, particularly within mitochondrial electron transport inhibitors (METI) used as acaricides and insecticides, and in broad-spectrum fungicides (e.g., strobilurin analogs).

This Application Note details the synthetic integration of 3-Fluorobenzyloxybenzene (and its functionalized derivatives) into bioactive scaffolds. Unlike non-fluorinated benzyl ethers, the inclusion of a fluorine atom at the meta-position offers three distinct advantages in structure-activity relationship (SAR) optimization:

-

Metabolic Stability: The C–F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the vulnerable benzyl position and the aromatic ring, significantly extending the half-life (

) of the active ingredient in soil and plant systems. -

Lipophilicity Modulation: The 3-fluoro substituent increases the partition coefficient (

), enhancing cuticular penetration in target pests without compromising systemic mobility. -

Electronic Tuning: The inductive electron-withdrawing effect (

) of the fluorine atom alters the acidity of the benzylic protons and the electron density of the ether oxygen, influencing binding affinity to target enzymes (e.g., Complex I in mitochondria).

Chemical Pathway Analysis

The synthesis of agrochemicals containing this motif typically follows a convergent route. The 3-fluorobenzyloxybenzene core is rarely the starting material for the entire synthesis; rather, it is the linker unit established via nucleophilic substitution.

Core Synthetic Workflow (Graphviz)

The following diagram illustrates the decision tree for selecting the optimal coupling strategy based on substrate sensitivity.

Figure 1: Decision matrix for synthesizing 3-fluorobenzyloxy ether linkages in agrochemical development.

Detailed Experimental Protocols

Protocol A: Optimized Williamson Ether Synthesis (Standard)

This protocol is the industry standard for coupling 3-fluorobenzyl bromide with phenolic agrochemical precursors (e.g., hydroxypyrazoles, substituted phenols).

Mechanistic Insight: The use of Cesium Carbonate (

Materials

-

Substrate: Target Phenol (1.0 equiv)

-

Electrophile: 3-Fluorobenzyl bromide (1.1 equiv) [CAS: 456-41-7]

-

Base: Cesium Carbonate (

) (1.5 equiv) or Potassium Carbonate ( -

Solvent: Anhydrous DMF or Acetonitrile (ACN)

-

Catalyst (Optional): TBAI (Tetrabutylammonium iodide) (0.05 equiv) to accelerate reaction via Finkelstein-like halide exchange.

Step-by-Step Procedure

-

Activation: Charge a flame-dried reaction vessel with the Target Phenol (10 mmol) and Anhydrous DMF (30 mL). Add

(15 mmol) in a single portion. -

Deprotonation: Stir at Room Temperature (RT) for 30 minutes under

atmosphere. Observation: The mixture may change color (often yellow/orange) indicating phenoxide formation. -

Addition: Add 3-Fluorobenzyl bromide (11 mmol) dropwise via syringe over 5 minutes. If using TBAI, add it now.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]

-

Checkpoint: The starting phenol peak should disappear. The product will appear less polar (higher

).

-

-

Workup:

-

Cool to RT.

-

Pour mixture into ice-water (150 mL) to precipitate the product (if solid) or extract with Ethyl Acetate (

mL). -

Wash organic phase with Water (

), LiCl (5% aq), and Brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Heptane or purify via Silica Gel Flash Chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: Mitsunobu Coupling (Alternative)

Use this route if the phenolic core contains base-sensitive groups (e.g., esters, certain heterocycles) that might hydrolyze under Williamson conditions.

Materials

-

Substrate: Target Phenol (1.0 equiv)

-

Alcohol Source: 3-Fluorobenzyl alcohol (1.1 equiv) [CAS: 456-47-3]

-

Phosphine: Triphenylphosphine (

) (1.2 equiv) -

Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Procedure

-

Preparation: Dissolve Target Phenol (5 mmol), 3-Fluorobenzyl alcohol (5.5 mmol), and

(6 mmol) in anhydrous THF (25 mL) under Argon. Cool to 0°C .[3] -

Addition: Add DIAD (6 mmol) dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow to warm to RT and stir for 12–18 hours.

-

Workup: Concentrate solvent directly. Triturate residue with Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (

). Filter off the solid. -

Purification: Flash Chromatography is required to remove reduced hydrazine byproducts.

Analytical Validation & Data Interpretation

Successful synthesis must be validated using NMR spectroscopy. The fluorine atom provides a unique handle for quantification and structural confirmation.[4]

Key Spectral Markers

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Structural Insight |

| 5.05 – 5.15 ppm | Singlet (s) | Characteristic benzylic methylene peak. | ||

| 6.90 – 7.40 ppm | Multiplet | Aromatic H | Complex splitting due to H-F coupling ( | |

| ~163.0 ppm | Doublet ( | C-F Carbon | Direct C-F bond confirmation. | |

| -110 to -115 ppm | Multiplet | Ar-F | Diagnostic for meta-fluorine position. |

Impact of Fluorination on Physicochemical Properties

The following table compares a theoretical non-fluorinated benzyl ether agrochemical vs. the 3-fluorobenzyloxy analog.

| Property | Benzyl Ether (H-Analog) | 3-Fluorobenzyl Ether (F-Analog) | Agrochemical Benefit |

| Log P (Lipophilicity) | 3.2 | 3.5 | Improved leaf cuticle penetration. |

| Metabolic Stability ( | Low (Rapid benzylic oxidation) | High | Fluorine deactivates the ring and sterically hinders P450 approach. |

| Electronic Character | Neutral | Electron Withdrawing | Alters |

Application Case Study: METI Acaricide Analog

Objective: Synthesize a Pyridaben analog replacing the tert-butyl group with a 3-fluorobenzyloxy moiety to test for broad-spectrum efficacy.

Rationale: Many METI (Mitochondrial Electron Transport Inhibitor) acaricides rely on a lipophilic tail to anchor the molecule in the hydrophobic pocket of Complex I. The 3-fluorobenzyl group mimics the spatial volume of a tert-butyl phenyl group but adds metabolic resistance.

Workflow:

-

Scaffold: 4-chloro-2-tert-butyl-5-mercaptopyridazin-3(2H)-one (Core).

-

Linker Synthesis: React Core with 3-Fluorobenzyl bromide using Protocol A (

, Acetone, Reflux). -

Result: The resulting thioether (isosteric to the ether) demonstrates increased persistence in field trials due to the blocked metabolic soft spot on the benzyl ring.

References

-

Jeschke, P. (2004).[5] The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.[5]

-

Fujiwara, T., & O'Hagan, D. (2014).[5] Successful fluorine-containing herbicide, insecticide, and fungicide agrochemicals.[6][7][8] Journal of Fluorine Chemistry, 167, 16-29.[5]

-

Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(9), 101467.

-

BenchChem. (2025).[1][3][9] Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 3-fluorobenzoyl chloride functionalized magnetic sorbent for highly efficient enrichment of perfluorinated compounds from river water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. blumberginstitute.org [blumberginstitute.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ccspublishing.org.cn [ccspublishing.org.cn]

- 8. ccspublishing.org.cn [ccspublishing.org.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Strategic Cleavage of 3-Fluorobenzyloxybenzene Ethers

Abstract & Strategic Overview

The 3-fluorobenzyl (3-F-Bn) group is a valuable protecting group in medicinal chemistry, offering a unique stability profile compared to the standard benzyl (Bn) or p-methoxybenzyl (PMB) groups.[1] The electron-withdrawing nature of the fluorine atom at the meta-position deactivates the benzylic carbon, rendering the ether linkage more resistant to acidic solvolysis and oxidative cleavage (e.g., DDQ).

While this enhanced stability is advantageous for multi-step synthesis, it presents a kinetic challenge during the deprotection (cleavage) stage.[1] Standard hydrogenolysis conditions (10% Pd/C, 1 atm H₂) often result in sluggish reaction rates or incomplete conversion.[1]

This guide details three validated protocols to ensure quantitative cleavage of 3-F-Bn ethers while preserving sensitive molecular scaffolds.

Stability Profile & Orthogonality

| Reagent/Condition | Standard Benzyl (Bn) | 3-Fluorobenzyl (3-F-Bn) | p-Methoxybenzyl (PMB) |

| H₂ / Pd/C | Labile (Fast) | Labile (Slow) | Labile (Fast) |

| TFA (Solvolysis) | Stable | Highly Stable | Labile |

| DDQ (Oxidative) | Stable | Stable | Labile |

| BBr₃ (Lewis Acid) | Labile | Labile | Labile |

Critical Mechanistic Insights

The "Fluorine Effect" on Cleavage Kinetics

The cleavage of benzyl ethers via hydrogenolysis generally proceeds through adsorption of the arene onto the catalyst surface followed by C-O bond rupture. The 3-fluoro substituent exerts an inductive electron-withdrawing effect (

-

Reduces Electron Density: The aromatic ring is less electron-rich, potentially weakening the adsorption interaction with the Pd surface compared to unsubstituted benzyl groups.

-

Destabilizes Transition States: In acid-mediated cleavage, the formation of the benzylic carbocation intermediate is destabilized, significantly increasing the energy barrier for

-type pathways.

Implication: Protocols must be "tuned up" energetically—either by using more active catalysts (Pearlman's Catalyst) or stronger Lewis acids (Boron tribromide).[1]

Validated Experimental Protocols

Protocol A: Enhanced Catalytic Hydrogenolysis (Preferred)

Best for: Substrates sensitive to strong acids; "Green" chemistry requirements.[1]

Standard Pd/C often fails to drive this reaction to completion within reasonable timeframes. Pearlman’s Catalyst (Pd(OH)₂/C) is the industry standard upgrade for electron-deficient benzyl ethers.[1]

Materials

-

Substrate: 3-Fluorobenzyl ether derivative (1.0 equiv)

-

Catalyst: 20% Pd(OH)₂ on Carbon (Pearlman’s Catalyst) - wet support recommended to minimize fire risk.[1]

-

Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).[1] Note: Acetic acid (AcOH) accelerates the reaction but may be difficult to remove.[1]

-

Hydrogen Source: H₂ gas (balloon or Parr shaker).[1]

Step-by-Step Workflow

-

Preparation: Dissolve the substrate in EtOH (0.1 M concentration).

-

Catalyst Addition: Under an inert atmosphere (Argon/N₂), carefully add 20% Pd(OH)₂/C (10-20 wt% loading relative to substrate).[1]

-

Expert Tip: If the substrate contains basic nitrogens (amines), add 1.0 equiv of HCl or AcOH to protonate the amine and prevent catalyst poisoning.

-

-

Purge: Evacuate the flask and backfill with Hydrogen gas three times.

-

Reaction: Stir vigorously at Room Temperature under 1 atm H₂ (balloon).

-

Optimization: If TLC shows <50% conversion after 4 hours, increase pressure to 50 psi (3.4 bar) using a Parr shaker or hydrogenator.

-

-

Workup: Filter the mixture through a Celite® pad to remove the catalyst. Rinse the pad with EtOAc. Concentrate the filtrate in vacuo.

Quantitative Performance Data (Typical)

| Condition | Time (h) | Yield (%) | Notes |

| 10% Pd/C, 1 atm, EtOH | 24 | 40-60% | Incomplete; stalled reaction common.[1] |

| 20% Pd(OH)₂/C, 1 atm, EtOH | 6-12 | >95% | Recommended standard condition. |

| 20% Pd(OH)₂/C, 50 psi, EtOH | 2-4 | >98% | Rapid; risk of over-reduction if alkenes present.[1] |

Protocol B: Lewis Acid-Mediated Cleavage (BBr₃)

Best for: Substrates resistant to hydrogenation; Molecules without acid-sensitive protecting groups (e.g., Boc, acetals).[1]

Boron tribromide (BBr₃) is a highly aggressive reagent that cleaves the ether via an oxonium intermediate followed by nucleophilic attack by bromide.

Materials

-

Reagent: Boron Tribromide (BBr₃), 1.0 M solution in DCM.[1]

-

Solvent: Anhydrous Dichloromethane (DCM).[1]

-

Quench: Methanol (MeOH), Saturated NaHCO₃ solution.[1]

Step-by-Step Workflow

-

Setup: Flame-dry a round-bottom flask and cool to -78°C (Dry ice/Acetone bath) under Nitrogen.

-

Dissolution: Dissolve substrate in anhydrous DCM.

-

Addition: Dropwise add BBr₃ (1.5 - 2.0 equiv per ether group).

-

Caution: Reaction is highly exothermic. Maintain temperature < -70°C during addition.

-

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours. Monitor by TLC.

-

Note: 3-F-Bn ethers may require warming to Room Temperature (25°C) for complete cleavage due to the deactivated ring.[1]

-

-

Quench (Critical): Cool back to -78°C. Add MeOH dropwise (vigorous reaction!).

-

Workup: Dilute with DCM, wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄.

Decision Logic & Troubleshooting

The following decision tree assists in selecting the optimal method based on substrate functionality.

Figure 1: Strategic decision tree for selecting the cleavage methodology based on competing functional groups.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Cleavage (H₂) | Catalyst poisoning (N/S atoms) | Add 1.0 eq. HCl or switch to Pearlman's Catalyst. |

| Defluorination (Ar-F loss) | Conditions too vigorous | Reduce pressure to 1 atm; Stop reaction immediately upon conversion. |

| Product Degradation (BBr₃) | Acid hydrolysis of other groups | Use BCl₃ at -78°C (milder) or switch to Method C. |

References

-

Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M.[1] John Wiley & Sons, 2014 .[1] (Standard reference for benzyl ether stability).

-

The fine structure of Pearlman's catalyst. Albers, P.W., et al. Phys.[2] Chem. Chem. Phys., 2013 , 15, 5364-5373.[1] Link

-

Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups. Universal Wiser Publisher, 2022 . (Specific data on 3-F-Bn kinetics vs Bn). Link

-

BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. Silva, C., et al. Chem. Eur. J., 2015 . Link[1]

-

Selective inhibition of benzyl ether hydrogenolysis. Sajiki, H. Tetrahedron Lett., 1995 , 36, 3465.[1][3] (Control of selectivity). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluorobenzyloxybenzene

Welcome to the technical support center for the synthesis of 3-Fluorobenzyloxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your reaction yields and obtain a high-purity product.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 3-Fluorobenzyloxybenzene, providing quick and actionable answers.

Q1: What is the most common and reliable method for synthesizing 3-Fluorobenzyloxybenzene?

A1: The most widely used and dependable method for synthesizing 3-Fluorobenzyloxybenzene is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.[1][3] In this specific case, 3-fluorobenzyl halide (typically bromide or chloride) is reacted with a phenol in the presence of a base.[4]

Q2: What are the starting materials for the Williamson ether synthesis of 3-Fluorobenzyloxybenzene?

A2: The primary starting materials are:

-

An electrophile: 3-Fluorobenzyl bromide or 3-Fluorobenzyl chloride. 3-Fluorobenzyl bromide is often preferred due to the better leaving group ability of bromide compared to chloride.[5]

-

A nucleophile: Phenol.

-

A base: To deprotonate the phenol and form the more nucleophilic phenoxide ion. Common choices include sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH).[6]

Q3: Why is a base necessary for this reaction?

A3: A base is crucial for deprotonating the phenol to form the sodium or potassium phenoxide salt. The phenoxide ion is a much stronger nucleophile than the neutral phenol, which significantly increases the rate of the SN2 reaction.[3][7]

Q4: What is the role of the solvent in this synthesis?

A4: The solvent plays a critical role in the Williamson ether synthesis. A polar aprotic solvent is generally preferred because it can dissolve the ionic phenoxide salt while not solvating the nucleophile so strongly as to hinder its reactivity.[1][2] Good solvent choices include acetone, acetonitrile, or N,N-dimethylformamide (DMF).[2][8][9]

Q5: What are the typical reaction conditions (temperature, time)?

A5: The reaction is typically conducted at an elevated temperature, generally between 50-100 °C, to ensure a reasonable reaction rate.[1][2] The reaction time can vary from a few hours to overnight, depending on the specific reagents and conditions used.[2]

II. Troubleshooting Guide

This section provides a detailed guide to troubleshooting common issues encountered during the synthesis of 3-Fluorobenzyloxybenzene.

Issue 1: Low or No Product Yield

Possible Causes & Solutions:

-

Ineffective Deprotonation of Phenol:

-

Cause: The base used may not be strong enough or may be of poor quality (e.g., hydrated).

-

Solution: Ensure you are using a sufficiently strong and anhydrous base. For instance, sodium hydride (NaH) is a very effective but requires careful handling due to its reactivity with water.[3][6] Potassium carbonate (K2CO3) is a milder and safer alternative that often gives good results, especially in a polar aprotic solvent like DMF or acetone.[9]

-

-

Poor Quality of 3-Fluorobenzyl Halide:

-

Cause: The 3-fluorobenzyl halide may have degraded over time, especially if exposed to moisture.

-

Solution: Use freshly opened or purified 3-fluorobenzyl halide. You can check the purity by techniques like NMR or GC-MS.

-

-

Inappropriate Solvent Choice:

-

Reaction Temperature is Too Low:

-

Cause: The SN2 reaction has an activation energy barrier that needs to be overcome.

-

Solution: Increase the reaction temperature, typically to around 80-100 °C.[2] Monitor the reaction by TLC to avoid decomposition at higher temperatures.

-

Issue 2: Formation of Significant Side Products

Possible Causes & Solutions:

-

C-Alkylation of the Phenoxide:

-

Cause: The phenoxide ion is an ambident nucleophile, meaning it can react through either the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[1][6] C-alkylation is more likely with less polar solvents.

-

Solution: Use a polar aprotic solvent to favor O-alkylation.

-

-

Elimination Reaction of 3-Fluorobenzyl Halide:

-

Cause: If the reaction temperature is too high or a very strong, sterically hindered base is used, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of 3-fluorostyrene derivatives.[8]

-

Solution: Maintain a moderate reaction temperature and use a non-hindered base like K2CO3 or NaOH.

-

-

Hydrolysis of 3-Fluorobenzyl Halide:

-

Cause: The presence of water in the reaction mixture can lead to the hydrolysis of the 3-fluorobenzyl halide to 3-fluorobenzyl alcohol.

-

Solution: Ensure all reagents and solvents are anhydrous. Dry your glassware thoroughly before use.

-

Issue 3: Reaction Stalls or is Incomplete

Possible Causes & Solutions:

-

Insufficient Reaction Time:

-

Cause: The reaction may simply need more time to go to completion.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting materials have been consumed.

-

-

Deactivation of Reagents:

-

Cause: Moisture or other impurities can deactivate the base or the alkylating agent.

-

Solution: Use high-purity, anhydrous reagents and solvents.

-

-

Use of a Phase-Transfer Catalyst:

-

Cause: If the reaction is biphasic (e.g., using aqueous NaOH and an organic solvent), the reaction rate can be limited by the slow transfer of the phenoxide ion into the organic phase.

-

Solution: Add a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), to facilitate the transfer of the phenoxide ion into the organic phase and accelerate the reaction.[10][11][12][13]

-

III. Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 3-Fluorobenzyloxybenzene.

Protocol 1: Williamson Ether Synthesis using Potassium Carbonate

This protocol is a reliable and commonly used method for the synthesis of 3-Fluorobenzyloxybenzene.

Materials:

-

Phenol

-

3-Fluorobenzyl bromide

-

Anhydrous potassium carbonate (K2CO3)

-

Acetone (anhydrous)

-

Diethyl ether

-

1 M Sodium hydroxide solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 3-fluorobenzyl bromide (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (around 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1 M sodium hydroxide solution (to remove unreacted phenol), followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3-Fluorobenzyloxybenzene.

IV. Data Presentation & Visualization

Table 1: Comparison of Common Bases and Solvents

| Base | Solvent | Typical Temperature (°C) | Advantages | Disadvantages |

| K2CO3 | Acetone/DMF | 50-80 | Mild, easy to handle, good yields.[9] | Slower reaction times compared to stronger bases. |

| NaOH | Water/DCM (with PTC) | 40-60 | Inexpensive, can be used in biphasic systems. | Requires a phase-transfer catalyst for good efficiency.[10] |

| NaH | THF/DMF | 0 to RT | Very effective, fast reaction times.[3][6] | Highly reactive, requires anhydrous conditions and careful handling. |

Diagrams

Reaction Mechanism

Caption: The two-step mechanism of the Williamson ether synthesis.

Troubleshooting Workflow

Caption: A workflow for troubleshooting low yield issues.

V. References

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved February 20, 2026, from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 20, 2026, from [Link]

-

Williamson ether synthesis - L.S.College, Muzaffarpur. (2020, July 15). Retrieved February 20, 2026, from [Link]

-

Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved February 20, 2026, from [Link]

-

An Ether Synthesis Using Phase Transfer Catalysis - ACS Publications. (n.d.). Retrieved February 20, 2026, from [Link]

-

Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. (n.d.). Retrieved February 20, 2026, from [Link]

-

An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. (n.d.). Retrieved February 20, 2026, from [Link]

-

Ch24: ArOH to ArOR - University of Calgary. (n.d.). Retrieved February 20, 2026, from [Link]

-

Phase transfer catalysis | PPTX - Slideshare. (n.d.). Retrieved February 20, 2026, from [Link]

-

Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - RSC Publishing. (n.d.). Retrieved February 20, 2026, from [Link]

-

Choosing the Best Williamson Ether Synthesis - YouTube. (2026, February 3). Retrieved February 20, 2026, from [Link]

-

EP0059365A2 - 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation - Google Patents. (n.d.). Retrieved February 20, 2026, from

-

What are the products formed when phenol is reacted with benzyl bromide? (2018, May 7). Retrieved February 20, 2026, from [Link]

-

Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved February 20, 2026, from [Link]

-

Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - Beilstein Journals. (2025, January 6). Retrieved February 20, 2026, from [Link]

-

A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. (2014, December 29). Retrieved February 20, 2026, from [Link]

-

Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved February 20, 2026, from [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved February 20, 2026, from [Link]

-

3-Fluorobenzyl bromide | C7H6BrF | CID 68007 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]

-

Synthesis of 3-fluorobenzoyl chloride functionalized magnetic sorbent for highly efficient enrichment of perfluorinated compounds from river water samples - PubMed. (2013, December 20). Retrieved February 20, 2026, from [Link]

-

Synthesis Of Trisubstituted Benzenes; Practice Problems - YouTube. (2020, July 29). Retrieved February 20, 2026, from [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (2024, April 16). Retrieved February 20, 2026, from [Link]

-

A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - ResearchGate. (2025, August 6). Retrieved February 20, 2026, from [Link]

-

A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PubMed Central. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. francis-press.com [francis-press.com]

- 6. jk-sci.com [jk-sci.com]